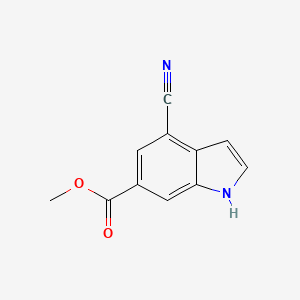

Methyl 4-cyano-1H-indole-6-carboxylate

説明

Methyl 4-cyano-1H-indole-6-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features a cyano group at the 4-position and a carboxylate ester group at the 6-position of the indole ring, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. Subsequent functionalization steps introduce the cyano and carboxylate ester groups.

Fischer Indole Synthesis: Phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.

Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Esterification: The carboxylate ester group is introduced through esterification of the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Methyl 4-cyano-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole ring or the functional groups attached to it.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

Reduction: Amino derivatives or other reduced forms.

Substitution: Various substituted indole derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Methyl 4-cyano-1H-indole-6-carboxylate has been investigated for its potential therapeutic properties. Indole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Research has shown that compounds containing the indole structure can modulate various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The compound's ability to interact with specific molecular targets makes it a candidate for developing novel anticancer agents .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, suggesting its potential as a lead compound in developing new antibiotics. The presence of the cyano group enhances the molecule's reactivity and biological activity against various pathogens .

Synthetic Applications

This compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various multicomponent reactions, which are valuable in constructing diverse chemical libraries.

Multicomponent Reactions

The compound has been utilized in multicomponent reactions to generate new indole-based derivatives. These reactions often involve the combination of aldehydes, isocyanides, and amines under mild conditions, leading to high yields of functionalized products .

Synthesis of Fluorescent Probes

Recent advancements have seen the use of this compound in synthesizing fluorescent probes for biological imaging. The incorporation of this compound into nucleosides has resulted in fluorescent derivatives that exhibit desirable photophysical properties .

Photophysical Characterization

The photophysical properties of this compound have been characterized to understand its behavior in different environments. Studies indicate that modifications to the indole structure can significantly affect its fluorescence characteristics, making it suitable for applications in bioimaging and sensor technology .

Case Study 1: Anticancer Screening

In a study aimed at evaluating the anticancer activity of indole derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated significant cytotoxicity, which correlated with its structural features that promote interaction with cellular targets involved in cancer progression.

Case Study 2: Development of Fluorescent Probes

A research group synthesized a series of fluorescent nucleosides incorporating this compound to assess their utility in live-cell imaging. The resulting compounds exhibited strong fluorescence and stability under physiological conditions, demonstrating their potential for tracking biological processes in real-time.

Data Tables

作用機序

The mechanism of action of Methyl 4-cyano-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. The cyano and carboxylate ester groups contribute to its reactivity and binding affinity, influencing its biological effects.

類似化合物との比較

Similar Compounds

- Methyl 3-cyanoindole-4-carboxylate

- Methyl 6-cyanoindole-2-carboxylate

- Ethyl 4-cyano-1H-indole-6-carboxylate

Uniqueness

Methyl 4-cyano-1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both cyano and carboxylate ester groups enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.

生物活性

Methyl 4-cyano-1H-indole-6-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by an indole ring system with a cyano group and a carboxylate ester. This configuration allows for various interactions with biological macromolecules, influencing its reactivity and biological effects.

Key Structural Features:

- Indole Ring : Facilitates π-π stacking interactions and hydrogen bonding.

- Cyano Group : Enhances binding affinity to biological targets.

- Carboxylate Ester : Contributes to the compound's reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole core allows it to modulate the activity of various biological pathways, making it a valuable probe in biochemical assays.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | Complete death within 8 h |

| Escherichia coli | 0.025 mg/mL | Significant inhibition |

| Bacillus subtilis | Not specified | Moderate activity observed |

The compound's effectiveness against various pathogens suggests its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

This compound is also being explored for its anticancer properties. Studies have indicated that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:

In a recent study, this compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. The compound was found to induce apoptosis via the intrinsic pathway, leading to increased caspase activity and PARP cleavage .

Research Findings

Recent publications have highlighted the pharmacological potential of this compound. A comprehensive review analyzed its interactions with various biological targets, suggesting that modifications to the structure could enhance its therapeutic efficacy.

Key Findings:

特性

IUPAC Name |

methyl 4-cyano-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)7-4-8(6-12)9-2-3-13-10(9)5-7/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYKJQBQENXMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646127 | |

| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-38-7 | |

| Record name | Methyl 4-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。